molecular formula C22H22N2OS2 B3008086 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-94-3

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3008086
CAS No.: 877652-94-3
M. Wt: 394.55
InChI Key: QQWVWVPNQWSNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Comparison with Similar Compounds

Similar compounds to 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antitubercular and antimicrobial activities . The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVWVPNQWSNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.